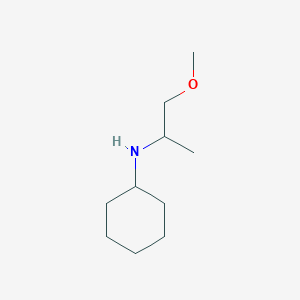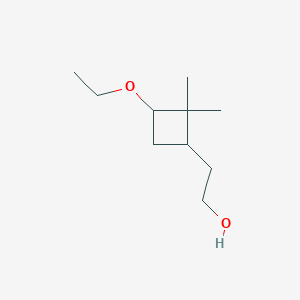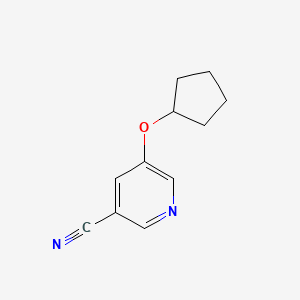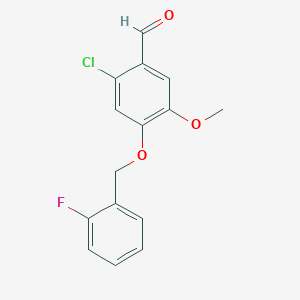![molecular formula C8H13NO2 B13009254 rel-(1R,4R)-5-aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13009254.png)
rel-(1R,4R)-5-aminobicyclo[2.2.1]heptane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(1R,4R)-5-aminobicyclo[2.2.1]heptane-2-carboxylic acid: is a bicyclic amino acid derivative. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which is a seven-membered ring system with two bridgehead carbons. The presence of an amino group and a carboxylic acid group makes it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Epimerization-Lactamization Cascade Reaction:
Industrial Production Methods:
- Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions involving the amino group.
Major Products:
- Oxidation of the amino group can lead to the formation of nitro or nitroso derivatives.
- Reduction of the carboxylic acid group results in the corresponding alcohol.
- Substitution reactions yield various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
- It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists .
Medicine:
Industry:
Mecanismo De Acción
The mechanism of action of rel-(1R,4R)-5-aminobicyclo[2.2.1]heptane-2-carboxylic acid is largely dependent on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bicyclic structure provides a rigid framework that can fit into specific binding sites, making it a valuable scaffold in medicinal chemistry .
Comparación Con Compuestos Similares
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane:
(1R,2R,4R)-rel-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid:
Uniqueness:
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
(1R,4R)-5-aminobicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c9-7-3-4-1-5(7)2-6(4)8(10)11/h4-7H,1-3,9H2,(H,10,11)/t4-,5-,6?,7?/m1/s1 |
Clave InChI |
GTRUFTQABLIOLT-HCRKAXIXSA-N |
SMILES isomérico |
C1[C@@H]2CC([C@H]1CC2N)C(=O)O |
SMILES canónico |
C1C2CC(C1CC2N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B13009179.png)


![Methyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13009208.png)
![7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B13009218.png)





![1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate](/img/structure/B13009246.png)
![4-Chloro-6-methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B13009251.png)
